N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves the use of the Staudinger reaction, a [2+2] ketene-imine cycloaddition . The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . Fourteen new N-(p-ethoxyphenyl)-2-azetidinones were synthesized through this method .Scientific Research Applications
Antitubercular Activity
The title compound has been investigated for its potential as an antitubercular agent. Tuberculosis (TB) remains a global health concern, and novel compounds that can combat Mycobacterium tuberculosis are essential. Researchers have explored the inhibitory effects of this compound against the active site of Cytochrome P450 14α-sterol demethylase (CYP51) , a crucial enzyme involved in sterol biosynthesis in M. tuberculosis .
Antidiabetic Properties
Compounds containing the pyrazoline pharmacophore, such as our title compound, have shown promise as antidiabetic agents. Their ability to modulate glucose metabolism and insulin sensitivity makes them relevant in the fight against diabetes .
Antidepressant Potential
The title compound’s structure suggests potential antidepressant activity. Researchers have explored its effects on neurotransmitter systems and mood regulation. Further studies are needed to validate its efficacy in this context .
Anticonvulsant Effects
Pyrazoline derivatives have been associated with anticonvulsant properties. Investigating the title compound’s impact on neuronal excitability and seizure control could provide valuable insights .
Antimicrobial Applications
Given the increasing prevalence of antimicrobial resistance, novel compounds are urgently needed. The title compound’s antimicrobial potential warrants further investigation against various pathogens, including bacteria and fungi .
Anti-Inflammatory Activity
Inflammation plays a role in numerous diseases. The title compound’s structure suggests possible anti-inflammatory effects. Researchers may explore its impact on inflammatory pathways and cytokine regulation .
properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-2-28-19-12-10-18(11-13-19)25-15-17(14-22(25)26)24-23(27)21-9-5-7-16-6-3-4-8-20(16)21/h3-13,17H,2,14-15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLKMCGEHLSANE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.